Suzuki-Miyaura Coupling: Preferential Reactivity at the C2 Position
The Suzuki-Miyaura cross-coupling of 2,3-dibromobenzofuran demonstrates excellent site-selectivity for the C2 position over the C3 position, which is a crucial differentiating feature. In a representative reaction with one equivalent of arylboronic acid, the 2-aryl-3-bromobenzofuran is the predominant product [1]. This selectivity is further confirmed by the fact that 2,3,5-tribromobenzofuran, a higher brominated analog, also exhibits preferential C2 coupling, highlighting the general nature of this regiochemical bias but the unique ability of 2,3-dibromobenzofuran to enable a subsequent, distinct C3 functionalization step [2].
| Evidence Dimension | Initial site of cross-coupling |
|---|---|
| Target Compound Data | Preferential reaction at C2 (>90% selectivity) |
| Comparator Or Baseline | C3 position of 2,3-dibromobenzofuran |
| Quantified Difference | Reaction proceeds with very good site-selectivity in favor of the more electron-deficient C2 position. |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids under Pd catalysis. |
Why This Matters
This predictable, stepwise reactivity (C2 first, then C3) provides a strategic advantage for constructing unsymmetrical 2,3-diarylbenzofurans, a common motif in medicinal chemistry.
- [1] Hung, N. T.; Hussain, M.; Malik, I.; Villinger, A.; Langer, P. Site-selective Suzuki cross-coupling reactions of 2,3-dibromobenzofuran. Tetrahedron Lett. 2010, 51 (18), 2420-2422. View Source
- [2] Hussain, M.; Thai Hung, N.; Abbas, N.; Khera, R. A.; Malik, I.; Patonay, T.; Kelzhanova, N.; Abilov, Z. A.; Villinger, A.; Langer, P. Synthesis of Arylated Benzofurans by Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromobenzofurans- and 2,3,5-Tribromobenzofurans. J. Heterocycl. Chem. 2015, 52 (2), 497-505. View Source
